molecular formula C3H6Cl2N2S B2383767 1,2-Thiazol-4-amine dihydrochloride CAS No. 1955519-82-0

1,2-Thiazol-4-amine dihydrochloride

Cat. No.: B2383767
CAS No.: 1955519-82-0
M. Wt: 173.06
InChI Key: ZSLLYLXXEMESNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Thiazol-4-amine dihydrochloride is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are a class of azole heterocycles that include imidazoles and oxazoles. The thiazole ring is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Biochemical Analysis

Biochemical Properties

1,2-Thiazol-4-amine dihydrochloride, like other thiazoles, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the formation of covalent or non-covalent bonds . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Cellular Effects

Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects of this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways . This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound can be transported and distributed within cells and tissues . This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Thiazol-4-amine dihydrochloride typically involves the reaction of 2-aminothiazole with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or water, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, often employs microwave-assisted synthesis (MAOS) to enhance reaction efficiency and reduce solvent and catalyst wastage . This eco-friendly method is preferred for large-scale production due to its cost-effectiveness and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,2-Thiazol-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

1,2-Thiazol-4-amine dihydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,2-Thiazol-4-amine dihydrochloride include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

IUPAC Name

1,2-thiazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S.2ClH/c4-3-1-5-6-2-3;;/h1-2H,4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLLYLXXEMESNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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